Bienvenue dans la boutique en ligne BenchChem!

3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Metabolic stability Cytochrome P450 Oxidative dehalogenation

3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1219636-62-0; molecular formula C6H5FN4; molecular weight 152.13 g/mol) is a fluorinated heterobicyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry recognized as a purine bioisostere. It bears a fluorine atom at the 3-position and a methyl group at the N1-position of the fused pyrazole-pyrimidine core.

Molecular Formula C6H5FN4
Molecular Weight 152.13 g/mol
Cat. No. B15072082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC6H5FN4
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC=C2C(=N1)F
InChIInChI=1S/C6H5FN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3
InChIKeyLJNRIGDRJYGXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Structural and Physicochemical Baseline for Scientific Procurement


3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1219636-62-0; molecular formula C6H5FN4; molecular weight 152.13 g/mol) is a fluorinated heterobicyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry recognized as a purine bioisostere [1]. It bears a fluorine atom at the 3-position and a methyl group at the N1-position of the fused pyrazole-pyrimidine core. The compound is primarily utilized as a synthetic building block and key intermediate in kinase inhibitor drug discovery programs, with the pyrazolo[3,4-d]pyrimidine scaffold having been extensively validated against targets including Abl, Src, RAF, CDK, FLT3, VEGFR2, and PLK4 kinases [2]. Its closest structural analogs — the 3-chloro (CAS 1219636-64-2, MW 168.58), 3-bromo (CAS 1219636-65-3, MW 213.03), 3-iodo (CAS 1219636-66-4, MW 260.04), and 3-unsubstituted (CAS 6288-86-4, MW 134.14) 1-methyl-1H-pyrazolo[3,4-d]pyrimidines — share the same core but diverge significantly in electronic character, steric profile, metabolic fate, and synthetic utility.

Why 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Simply Replaced by Its 3-Chloro, 3-Bromo, or 3-Iodo Analogs


Although the 3-chloro, 3-bromo, 3-iodo, and 3-unsubstituted analogs of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine share an identical heterocyclic core, the identity of the 3-position substituent governs three non-interchangeable properties critical to both synthetic and biological outcomes. First, the C–F bond (bond dissociation energy ~485 kJ/mol) is far stronger than C–Cl (~339 kJ/mol), C–Br (~285 kJ/mol), or C–I (~213 kJ/mol), rendering the fluoro derivative metabolically resistant to oxidative dehalogenation — a major clearance pathway for chloro analogs, where CYP3A4-mediated oxidative dechlorination accounts for approximately 87% of total metabolism [1]. Second, the fluorine atom's small van der Waals radius (1.47 Å vs. Cl: 1.75 Å, Br: 1.85 Å, I: 1.98 Å) minimizes steric perturbation of the ATP-binding pocket, a feature explicitly recognized in patent literature where fluoro is designated as the particularly preferred halogen [2]. Third, the strong electron-withdrawing inductive effect of fluorine (Hammett σm = 0.34) versus chlorine (σm = 0.37), bromine (σm = 0.39), or hydrogen (σm = 0.00) modulates the electron density of the pyrazolo[3,4-d]pyrimidine core differently, altering both the compound's reactivity as a synthetic intermediate and its binding interactions with biological targets [3]. These orthogonal differentiation vectors mean that substituting the 3-fluoro compound with any other 3-halo analog introduces unpredictable changes in metabolic stability, target engagement, and downstream synthetic compatibility.

Quantitative Differentiation Evidence for 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Versus Closest Analogs


C–F Bond Dissociation Energy Confers Metabolic Stability Advantage Over 3-Chloro Analog

The C–F bond at the 3-position possesses a bond dissociation energy (BDE) of approximately 485 kJ/mol, substantially higher than the C–Cl BDE of approximately 339 kJ/mol [1]. This physicochemical difference translates into a documented metabolic liability for chloro-substituted pyrazolo[3,4-d]pyrimidines: in human liver microsomes (HLM), CYP3A4-mediated oxidative dechlorination accounts for approximately 87% of total metabolism of a representative 3-chloro pyrazolo[3,4-d]pyrimidine derivative, with the N-dealkylated metabolite accounting for only 12% [2]. The 3-fluoro analog, by virtue of the stronger C–F bond, is not susceptible to this dominant oxidative dehalogenation pathway, predicting superior metabolic stability. The kinetic parameters for the chloro analog in HLM were Km = 21.8 µM, confirming saturable CYP-mediated clearance that the fluoro analog would evade [2].

Metabolic stability Cytochrome P450 Oxidative dehalogenation Drug metabolism

Patent-Declared Halogen Preference: Fluoro Explicitly Preferred Over Chloro, Bromo, and Iodo

In United States Patent US7452880B2, covering substituted pyrazolo[3,4-d]pyrimidines as p38 MAP kinase inhibitors, the inventors explicitly state: 'Preferred halides are fluoro and chloro with fluoro being a particularly preferred halide' [1]. This declaration, made after extensive structure-activity relationship (SAR) evaluation across the halogen series, reflects the convergence of multiple favorable properties (optimal size, electronegativity, and metabolic profile) uniquely offered by fluorine at the 3-position. The patent's explicit ranking (F > Cl > Br/I) provides a documented, legally codified preference that procurement decisions can reference when selecting among the halogen analogs for kinase-targeted libraries.

Kinase inhibitor patent p38 MAP kinase Halogen selection Medicinal chemistry

Minimal Steric Perturbation: Fluorine's Van der Waals Radius Advantage Over Chloro, Bromo, and Iodo Analogs

The van der Waals radius of fluorine (1.47 Å) is significantly smaller than that of chlorine (1.75 Å), bromine (1.85 Å), and iodine (1.98 Å), and is closest to hydrogen (1.20 Å) among all halogen substituents [1]. In the context of the pyrazolo[3,4-d]pyrimidine scaffold, which binds to the ATP-binding hinge region of kinases via the N1 and N2 nitrogen atoms of the pyrimidine ring, the 3-position substituent projects toward a sterically constrained region of the binding pocket [2]. The 3-fluoro derivative introduces the smallest steric footprint among all halogenated analogs (only 0.27 Å larger than hydrogen), whereas the 3-iodo analog introduces a steric bulge 0.78 Å larger than hydrogen — a difference that can determine whether the compound is accommodated or sterically excluded from a given kinase active site. This steric differentiation is particularly critical for kinases with small gatekeeper residues (e.g., Thr, Val) where larger halogens cause steric clashes.

Steric effects Van der Waals radius Kinase hinge binding Structure-based design

Fluorine Introduction Enhances Plant Immune Activation: SAR Evidence from Pyrazolo[3,4-d]pyrimidine Derivatives

In a systematic SAR study of pyrazolo[3,4-d]pyrimidine derivatives as plant immune activators, the introduction of a fluorine atom at the para-position of the benzene ring on compound P1d (a 1-methyl-4-amino-pyrazolo[3,4-d]pyrimidine derivative) greatly enhanced the induction activity in both the systemic acquired resistance (SAR) and induced systemic resistance (ISR) pathways [1]. While this study evaluated fluorine on a pendant phenyl ring rather than directly at the 3-position, it establishes the class-level principle that fluorine incorporation onto the pyrazolo[3,4-d]pyrimidine scaffold amplifies bioactivity in plant defense applications. The non-fluorinated parent scaffold 1-methyl-4-amino-pyrazolo[3,4-d]pyrimidine served as the baseline lead; fluorinated derivatives showed broad-spectrum induced resistance in vivo without direct antibacterial activity in vitro, confirming an immunomodulatory rather than direct antimicrobial mechanism [1].

Plant activator Systemic acquired resistance Agrochemical Fluorine SAR

Molecular Weight Advantage: Lowest Mass Among 3-Halo-1-methyl-1H-pyrazolo[3,4-d]pyrimidines

Among the four 3-substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs, the 3-fluoro derivative possesses the lowest molecular weight (152.13 g/mol), making it the most fragment-like and lead-like candidate . The molecular weights of the comparator series are: 3-fluoro (152.13), 3-chloro (168.58), 3-bromo (213.03), and 3-iodo (260.04) . This 152 g/mol mass places the 3-fluoro compound within the optimal fragment space (MW < 250) defined by the Rule of Three for fragment-based drug discovery, whereas the 3-bromo (213) and 3-iodo (260) analogs approach or exceed common fragment cutoffs. The 3-unsubstituted analog (134.14 g/mol) is lighter but lacks the halogen character essential for certain binding interactions and synthetic transformations.

Lead-likeness Fragment-based drug discovery Molecular weight Physicochemical properties

Electronic Modulation: Fluorine's Unique Inductive Effect on the Pyrazolo[3,4-d]pyrimidine Core

The Hammett meta substituent constant (σm) for fluorine is 0.34, which reflects a strong electron-withdrawing inductive effect that is comparable in magnitude to chlorine (σm = 0.37) but achieved with markedly different resonance character [1]. Fluorine acts primarily through inductive withdrawal (–I effect) with minimal resonance donation (+M effect), whereas chlorine, bromine, and iodine exert progressively weaker inductive effects offset by stronger resonance donation. This electronic profile was exploited in structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors, where insertion of halogen substituents with various substitution patterns led to an increase of up to 1 order of magnitude in affinity toward Abl and significant improvement in leukemia cell growth inhibition [2]. The study demonstrated that the specific electronic character of the halogen substituent — not merely its presence — determines the magnitude of the affinity gain, establishing that fluorine, chlorine, bromine, and iodine are not electronically interchangeable despite all being halogens.

Hammett constant Electronic effects Structure-activity relationship Reactivity modulation

Optimal Procurement and Application Scenarios for 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine


Kinase Inhibitor Lead Generation Where Metabolic Stability Is a Primary Optimization Criterion

In kinase drug discovery programs targeting Abl, Src, RAF, or CDK families, the 3-fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine should be prioritized as the core intermediate when microsomal stability data indicate that oxidative dehalogenation is a liability for chloro-substituted analogs. The CYP metabolism study demonstrates that 3-chloro pyrazolo[3,4-d]pyrimidines undergo ~87% oxidative dechlorination in HLM [1], whereas the stronger C–F bond (~485 kJ/mol vs. ~339 kJ/mol for C–Cl) predicts resistance to this clearance pathway. Selecting the 3-fluoro building block at the hit-to-lead stage preemptively addresses a known metabolic soft spot, potentially reducing the number of design-make-test cycles required to achieve acceptable in vivo clearance.

Fragment-Based Drug Discovery Library Construction Around the Pyrazolo[3,4-d]pyrimidine Core

With a molecular weight of 152.13 g/mol, 3-fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is the only 3-halogenated analog that resides comfortably within fragment space (MW < 250, compliant with the Rule of Three) while still providing halogen character . The 3-chloro (168.58), 3-bromo (213.03), and 3-iodo (260.04) analogs are progressively heavier, with the 3-iodo analog exceeding the fragment cutoff. For fragment library construction, the 3-fluoro derivative uniquely combines the synthetic versatility of a halogen handle with fragment-appropriate physicochemical properties, enabling downstream fragment growth via nucleophilic aromatic substitution or metal-catalyzed coupling where the C–F bond can be selectively activated under specialized conditions.

Agrochemical Discovery: Plant Immune Activator Lead Optimization

Based on the class-level SAR demonstrating that fluorine introduction onto pyrazolo[3,4-d]pyrimidine scaffolds greatly enhances plant immune activation in both SAR and ISR pathways [2], the 3-fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a strategically fluorinated building block for agrochemical discovery programs developing non-direct-acting plant activators. Starting from this fluorinated intermediate rather than the non-fluorinated parent (1-methyl-1H-pyrazolo[3,4-d]pyrimidine, MW 134.14) provides the fluorine substituent pre-installed, potentially bypassing a late-stage fluorination step. The fluorine at the 3-position may contribute to the enhanced induction activity observed with fluorinated derivatives in the series.

Kinase Selectivity Profiling: Maximizing Target Space Coverage Via Minimal Steric Perturbation

In kinome-wide selectivity profiling campaigns, the 3-fluoro derivative's small van der Waals radius (1.47 Å, only 0.27 Å larger than hydrogen) makes it the preferred halogenated building block when the objective is to probe kinase target space with minimal steric bias [3]. The 3-chloro (1.75 Å), 3-bromo (1.85 Å), and 3-iodo (1.98 Å) analogs introduce progressively larger steric footprints that may be sterically excluded from kinases with small gatekeeper residues. The patent literature reinforces this preference, designating fluoro as the 'particularly preferred halide' at the 3-position after comprehensive SAR evaluation [4]. For core-hopping or scaffold-hopping exercises where the 3-substituent will be varied later, the 3-fluoro analog provides an optimal starting point with documented patent support.

Quote Request

Request a Quote for 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.